molecular formula C6H3BrCl2 B7723608 2-Bromo-1,4-dichlorobenzene CAS No. 68583-99-3

2-Bromo-1,4-dichlorobenzene

Cat. No.: B7723608
CAS No.: 68583-99-3
M. Wt: 225.89 g/mol
InChI Key: OVXVQBCRONSPDC-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichlorobenzene is an aryl halide with the molecular formula C6H3BrCl2 and a molecular weight of 225.90 g/mol . It is a derivative of benzene, where two chlorine atoms and one bromine atom are substituted on the benzene ring. This compound is known for its use in various chemical syntheses and industrial applications.

Preparation Methods

2-Bromo-1,4-dichlorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,4-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods often involve large-scale bromination processes, where 1,4-dichlorobenzene is treated with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

2-Bromo-1,4-dichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles such as hydroxide, amine, or alkoxide ions.

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.

    Oxidation and Reduction: this compound can be oxidized to form corresponding benzoic acids or reduced to form benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dichlorobenzene in chemical reactions involves the interaction of its bromine and chlorine substituents with various reagents. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds. In electrophilic aromatic substitution reactions, the benzene ring undergoes activation by an electrophile, leading to the formation of a substituted benzene ring .

Comparison with Similar Compounds

2-Bromo-1,4-dichlorobenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXVQBCRONSPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075185
Record name Benzene, 2-bromo-1,4-dichloro-
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Molecular Weight

225.89 g/mol
Source PubChem
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CAS No.

1435-50-3, 68583-99-3
Record name 2-Bromo-1,4-dichlorobenzene
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Record name 2-Bromo-1,4-dichlorobenzene
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Record name Benzene, brominated chlorinated
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Record name Benzene, 2-bromo-1,4-dichloro-
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Record name Benzene, brominated chlorinated
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Record name 2-bromo-1,4-dichlorobenzene
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Synthesis routes and methods

Procedure details

The o-, m- or p-dichlorobenzenes or mixture thereof which is used as intermediates for syntheses of various organic compounds is brominated at 0° to 100° C. in the presence of aluminum chloride, ferric chloride or iron powder. The bromobenzene is chlorinated in the same condition. The dichlorobenzene is reacted with the dibromodichlorobenzene in the presence of an aluminum halide for 1 to 5 hours. In these methods, 1-bromo-2,4-dichlorobenzene, 1-bromo-2,5-dichlorobenzene, and 1-bromo-3,4-dichlorobenzene etc. can be obtained in high yield.
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p-dichlorobenzenes
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ferric chloride
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aluminum halide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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